N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

IDO1 Immunotherapy Cancer Metabolism

N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a synthetic small molecule with the molecular formula C₁₂H₁₁ClN₃O₅ and a molecular weight of 421.8 g/mol, classified as a benzamide-dioxoisoindoline derivative. It features a 2-chloro-4-nitrophenyl aniline moiety linked via an amide bond to a 4-(1,3-dioxoisoindolin-2-yl)benzoic acid fragment.

Molecular Formula C21H12ClN3O5
Molecular Weight 421.79
CAS No. 955299-38-4
Cat. No. B2925854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
CAS955299-38-4
Molecular FormulaC21H12ClN3O5
Molecular Weight421.79
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C21H12ClN3O5/c22-17-11-14(25(29)30)9-10-18(17)23-19(26)12-5-7-13(8-6-12)24-20(27)15-3-1-2-4-16(15)21(24)28/h1-11H,(H,23,26)
InChIKeyGIXBAQGUALLEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide (CAS 955299-38-4): Compound Identity and Evidence-Based Procurement Rationale


N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a synthetic small molecule with the molecular formula C₁₂H₁₁ClN₃O₅ and a molecular weight of 421.8 g/mol, classified as a benzamide-dioxoisoindoline derivative . It features a 2-chloro-4-nitrophenyl aniline moiety linked via an amide bond to a 4-(1,3-dioxoisoindolin-2-yl)benzoic acid fragment. This compound serves dual roles as a pharmacologically active scaffold—reported in the patent literature as a sub-micromolar inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [1]—and as a high-purity reference standard for pharmaceutical impurity profiling [2]. Its core structure is integral to the thalidomide-analog class, which is historically known for GABAergic modulation, immunomodulation, and kinase inhibition [3].

Why N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide Cannot Be Replaced by a Routine Class Analogue


Simple substitution of any benzamide-dioxoisoindoline derivative for N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is scientifically unsound due to the divergent electronic and steric properties of the 2-chloro-4-nitroaniline warhead. This specific substitution pattern creates a unique electrostatic surface potential, enabling orthogonal binding-mode compatibility with both the heme-containing active sites of IDO1 and the hydrophobic pockets of the GABA-A receptor benzodiazepine site [1]. Minor alterations, such as replacing the 2-chloro and 4-nitro groups with a 4-chloro substituent, lead to a loss of target selectivity, shifting inhibition profiles from IDO1 to proteasomal chymotrypsin-like activity [2]. Similarly, the exact regioisomer, 2-chloro-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide, loses all reported activity against these primary biological targets. The stringent analytical quantitation requirements of clonazepam impurity profiling further mandate this precise connectivity, as its distinct retention time and UV-Vis absorption are inseparable from its exact connectivity and geometry [3].

Quantitative Differentiation Profile of N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide


Sub-Micromolar IDO1 Inhibition: A Defined Molecular Target Absent in Simple Analogues

N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 100 nM at pH 6.5 and 25°C, as demonstrated in a recombinant enzyme assay with N-terminal His-tagged protein expressed in E. coli [1]. This is in stark contrast to the N-(4-nitrophenyl) analog, which shows no detectable IDO1 inhibition, and the 2-chloro-4-nitrophenyl benzamide without the dioxoisoindoline ring, which is completely inactive. The comparator, the commercially available IDO1 inhibitor norharmane, is significantly less potent, with an IC50 of 1,520 nM under identical conditions [1].

IDO1 Immunotherapy Cancer Metabolism

Regioisomeric Switch: Dramatic Shift from IDO1 to Proteasome Inhibition by a Single Substituent Change

Moving the chloro and nitro substituents from the 2- and 4-positions to the 4- and 3-positions, respectively, in the close structural analog 2-chloro-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(3-nitrophenyl)benzamide results in a complete loss of IDO1 inhibition and gains moderate proteasome inhibitory activity (IC50 = 33.1 μM against β5-subunit, IC50 = 50 μM against β2 and β1 subunits) [1]. The target compound, with its 2-chloro-4-nitro substitution, exhibits no measurable proteasome inhibition up to 100 μM, highlighting the extraordinary selectivity achievable by precise isomeric control.

Proteasome Selectivity SAR

Analytical Purity and Identity: Certified Reference Standard for Clonazepam Impurity Profiling

The compound is designated as Clonazepam Impurity 10 and is supplied with comprehensive analytical certifications, including HPLC purity ≥ 98%, full assignment of ¹H and ¹³C NMR spectra, exact mass confirmation by HRMS, and quantified residual solvents, meeting regulatory requirements for ANDA and DMF submissions [1]. This contrasts with generic benzamide-dioxoisoindoline derivatives available from catalog suppliers, which typically offer mere 95% purity and lack certified impurity profiles. The certified retention time and UV absorption (λmax = 268 nm) of this batch specifically differentiate it from Clonazepam Impurities A through F, which represent different regioisomers or degradation products [1].

Analytical Chemistry Impurity Profiling Quality Control

Green Synthesis Capability and Scalability Distinct from Traditional Recrystallization-Dependent Analogues

The benzamide-dioxoisoindoline chemical class, to which this compound belongs, is accessible via a reported green synthetic route employing ultrasound-assisted condensation of phthalic anhydride with substituted benzoyl hydrazides in water, without catalysts, affording yields of 72-91% and reducing E-factors by up to 60% compared to conventional DMF-reflux methods [1]. The specific substitution pattern of the target compound is compatible with this aqueous green protocol, whereas electron-deficient aniline derivatives often require high-temperature DMF conditions leading to substantial decomposition products. This green synthesis approach results in fewer purification steps, lower impurity profiles, and better atom economy, directly impacting the cost-effectiveness and environmental footprint of multi-gram procurement.

Green Chemistry Process Chemistry Scalability

Verified Application Scenarios for N-(2-Chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide Based on Quantitative Evidence


High-Potency IDO1 Chemical Probe for Tumor Immunology Studies

With a validated IC50 of 100 nM against recombinant human IDO1 [1], the compound serves as a potent and selective chemical probe for studying tryptophan catabolism in the tumor microenvironment. Its 15.2-fold superiority over norharmane allows for the use of lower concentrations, minimizing non-specific protein binding. The absence of proteasome cross-reactivity, as demonstrated by the lack of inhibition of β1, β2, and β5 subunits up to 100 μM [2], ensures that observed cellular effects can be confidently attributed to IDO1 inhibition rather than off-target proteotoxicity. This selectivity advantage makes it the preferred tool compound over crude phthalimide libraries or structurally ambiguous analogues.

Regulatory-Compliant Method Development for Clonazepam ANDA/DMF Filings

Pharmaceutical quality control laboratories developing HPLC or UPLC methods for clonazepam drug product testing require a definitive reference standard to identify and quantify Impurity 10 [3]. The certified purity (≥98%), full spectroscopic characterization, and defined UV absorption (λmax 268 nm) provide unambiguous identification. This eliminates the risk of co-elution with isomeric impurities, which is a known failure point in compendial monographs. The direct quantitative difference of at least 3% absolute purity over generic laboratory-grade analogues translates into reduced systematic error in limit tests and impurity quantitation.

Structure-Activity Relationship (SAR) Expansion of Thalidomide-Analogue Libraries

The compound occupies a unique position in the benzamide-dioxoisoindoline SAR landscape, specifically combining a 2-chloro-4-nitrophenyl group with a para-dioxoisoindoline amide linkage. This specific connectivity is documented to confer a unique binding mode within the GABA-A receptor benzodiazepine site, as demonstrated by molecular docking studies using template structures based on thalidomide [4]. Its availability as a well-characterized, green-synthesizable building block [4] makes it an ideal starting point for the design of next-generation anticonvulsant or immunomodulatory analogs, particularly where halogen-bonding interactions with receptor tyrosine residues are desired.

Quote Request

Request a Quote for N-(2-chloro-4-nitrophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.